molecular formula C6H9NO2 B13931483 (4-Ethyloxazol-5-YL)methanol

(4-Ethyloxazol-5-YL)methanol

Cat. No.: B13931483
M. Wt: 127.14 g/mol
InChI Key: HHXYLPXOHXSLAY-UHFFFAOYSA-N
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Description

4-Ethyl-5-oxazolemethanol is a heterocyclic compound featuring an oxazole ring substituted with an ethyl group at the 4-position and a hydroxymethyl group at the 5-position. Oxazole derivatives are known for their diverse biological activities and have garnered significant interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-5-oxazolemethanol typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of 4-Ethyl-5-oxazolemethanol may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-5-oxazolemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethyl-5-oxazolemethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its role in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-oxazolemethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of microbial cells by interfering with their metabolic processes or induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-5-oxazolemethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an ethyl group and a hydroxymethyl group on the oxazole ring enhances its reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(4-ethyl-1,3-oxazol-5-yl)methanol

InChI

InChI=1S/C6H9NO2/c1-2-5-6(3-8)9-4-7-5/h4,8H,2-3H2,1H3

InChI Key

HHXYLPXOHXSLAY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC=N1)CO

Origin of Product

United States

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